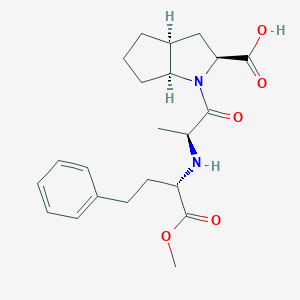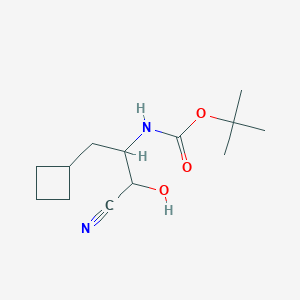
tert-Butyl (1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate
Vue d'ensemble
Description
The compound tert-Butyl (1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate, while not directly studied in the provided papers, is related to various tert-butyl carbamate derivatives that have been synthesized and analyzed for their unique properties and potential applications. These derivatives are often intermediates in the synthesis of pharmaceuticals, materials for chemical sensing, and other organic compounds 10.
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives typically involves multi-step organic reactions, with key steps including protection/deprotection of functional groups, cycloadditions, and selective oxidations or reductions. For instance, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate involved an iodolactamization as a crucial step . Similarly, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates were prepared from aldehydes using sodium benzenesulfinate and formic acid . These methods highlight the versatility of tert-butyl carbamate chemistry in constructing complex molecules .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is often characterized by techniques such as X-ray diffraction, which can reveal the self-assembly of molecules into specific structures like lamellar formations in gels . The crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate confirmed the relative substitution pattern of the cyclopentane ring, which is crucial for the synthesis of analogues of biological molecules .
Chemical Reactions Analysis
Tert-butyl carbamate derivatives participate in a variety of chemical reactions. For example, they can act as nitrone equivalents in reactions with organometallics to yield N-(Boc)hydroxylamines . Enzymatic kinetic resolution has been used to obtain optically pure enantiomers of tert-butyl carbamate derivatives, which can be further transformed into other valuable chiral compounds . Additionally, C-H amination reactions catalyzed by dirhodium(II) have been employed to prepare optically active monoprotected amino alcohols .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their functional groups and molecular structure. For instance, the presence of a tert-butyl group can significantly affect the gelation properties of carbazole derivatives, as demonstrated by TCBT's ability to gel various solvents . The enantioselective synthesis of tert-butyl carbamate derivatives often results in compounds with high optical purity, which is essential for their use in asymmetric synthesis . The chemical stability and reactivity of these compounds make them suitable for further transformations and applications in organic synthesis 10.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of compounds related to "tert-Butyl (1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate" often involves multiple steps, starting from basic amino acids like L-Serine, and employs a variety of chemical reactions to achieve the desired structure. For example, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, a key intermediate in natural products with cytotoxic activity, is achieved through steps including esterification, protection, reduction, and Corey-Fuchs reaction, with an overall yield of 30-41% (Tang et al., 2014).
Applications in Medicinal Chemistry
The research on tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate highlights its importance as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, suggesting applications in the development of nucleotide-based drugs (Ober et al., 2004).
Catalysis and Material Science
Some derivatives have shown potential in catalysis and material science, as demonstrated by the study on isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives. These compounds form part of a family with specific molecular interactions via hydrogen and halogen bonds, indicating possible applications in material design and catalysis (Baillargeon et al., 2017).
Chemical Modifications and Drug Development
Research into the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an important intermediate in the synthesis of biologically active compounds like osimertinib, showcases the versatility of these chemical structures in drug development (Zhao et al., 2017).
Propriétés
IUPAC Name |
tert-butyl N-(1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-10(11(16)8-14)7-9-5-4-6-9/h9-11,16H,4-7H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUUVDRIDDRQHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCC1)C(C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30582086 | |
| Record name | tert-Butyl (1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30582086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate | |
CAS RN |
394735-20-7 | |
| Record name | 1,1-Dimethylethyl N-[2-cyano-1-(cyclobutylmethyl)-2-hydroxyethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=394735-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30582086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-[2-cyano-1-(cyclobutylmethyl)-2-hydroxyethyl]-, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



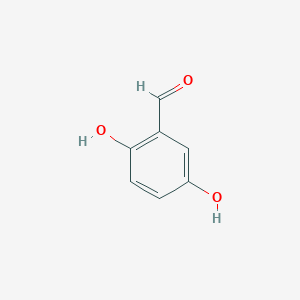
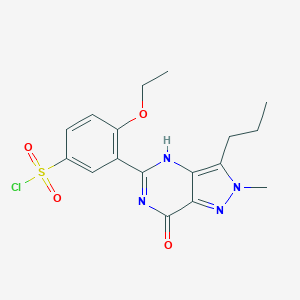
![4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B135723.png)
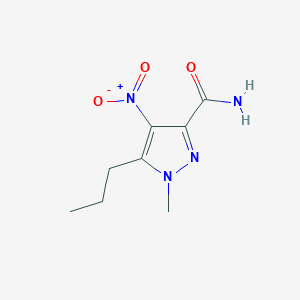
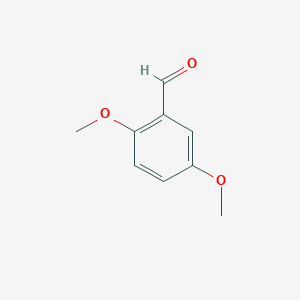
![1-[2-(5-Methyl-2-furyl)phenyl]ethanone](/img/structure/B135727.png)
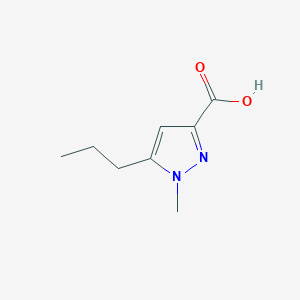
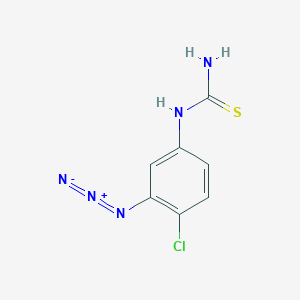
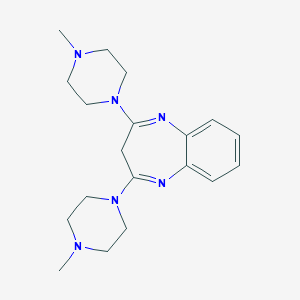
![4-(3H-imidazo[4,5-c]pyridin-2-yl)-3-methoxybenzamide](/img/structure/B135740.png)
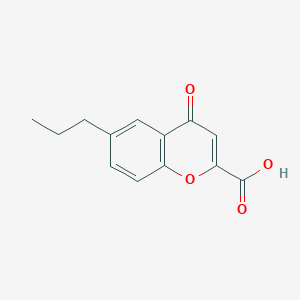
![[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate](/img/structure/B135743.png)

